molecular formula C11H9N3O2 B041009 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide CAS No. 62749-46-6

1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide

Cat. No.: B041009
CAS No.: 62749-46-6
M. Wt: 215.21 g/mol
InChI Key: JQVJXOJHWJIKSQ-UHFFFAOYSA-N
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Description

CGP-53437 is a peptidomimetic inhibitor of human immunodeficiency virus type 1 (HIV-1) protease. It contains a hydroxyethylene isostere, which allows it to effectively inhibit the protease enzyme. This compound has shown potential as an orally bioavailable inhibitor with potent antiviral activity .

Biological Activity

1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications.

  • Chemical Formula : C₆H₅N₃O₃
  • Molecular Weight : 139.1088 g/mol
  • CAS Registry Number : 5006-66-6

The compound belongs to a class of pyridine derivatives which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The following sections summarize key findings related to its pharmacological properties.

Antimicrobial Activity

Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine carboxamides have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antioxidant Activity

Research has demonstrated that the compound possesses antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in vitro. This activity is crucial for potential applications in preventing oxidative damage in various diseases.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby potentially alleviating inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Research indicates that modifications in the bipyridine structure can significantly impact its efficacy and potency.

ModificationEffect on Activity
Hydroxyl group additionIncreased antioxidant activity
Alkyl substitutionsEnhanced antimicrobial potency
Carboxamide group variationAltered anti-inflammatory effects

Case Studies

  • In Vitro Evaluation : A study evaluated the inhibitory effects of various derivatives on bacterial growth. The results indicated that specific modifications in the carboxamide group enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli.
  • Oxidative Stress Model : In a cellular model of oxidative stress, this compound demonstrated significant protective effects against hydrogen peroxide-induced cell damage.
  • Inflammation Model : In a model of induced inflammation in mice, the compound reduced edema and inflammatory markers significantly compared to control groups.

Properties

IUPAC Name

2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-10(15)9-5-8(6-14-11(9)16)7-1-3-13-4-2-7/h1-6H,(H2,12,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVJXOJHWJIKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CNC(=O)C(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211822
Record name 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62749-46-6
Record name 1,6-Dihydro-6-oxo[3,4′-bipyridine]-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62749-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Carboxamide(3,4'-bipyridin)-6(1H)-one)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062749466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-dihydro-6-oxo[3,4'-bipyridine]-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.904
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (5-CARBOXAMIDE(3,4'-BIPYRIDIN)-6(1H)-ONE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2LDC43GB1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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